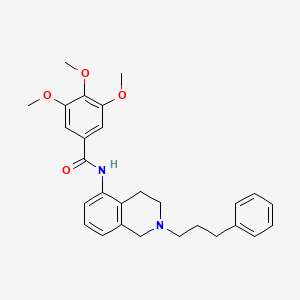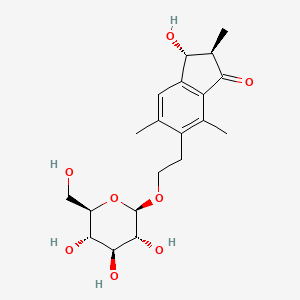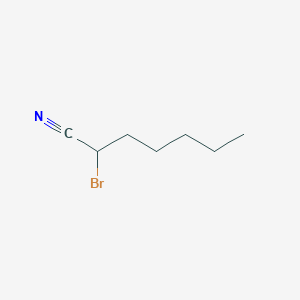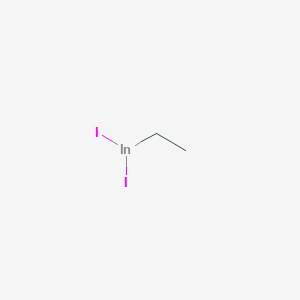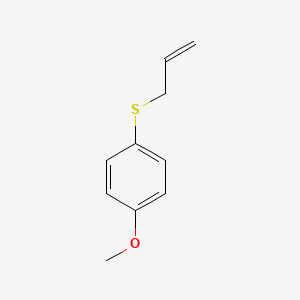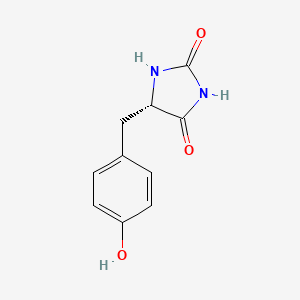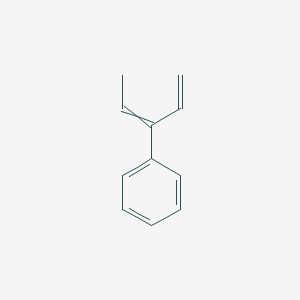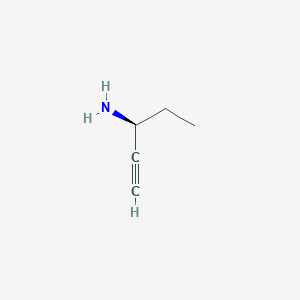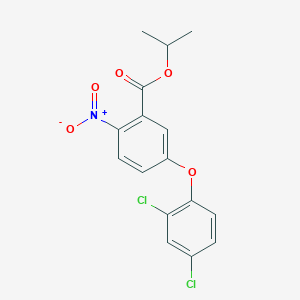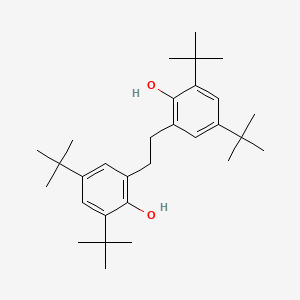
Phenol, 2,2'-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dibromide, leading to the formation of the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Aplicaciones Científicas De Investigación
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is utilized in various scientific research fields:
Chemistry: Used as a stabilizer in polymer chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant in pharmaceutical formulations.
Industry: Employed as an additive in lubricants and fuels to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the stabilization of the phenoxyl radical formed after hydrogen donation.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-(1-methylethylidene)bis-
- 2,2’-Ethylidenebis(4,6-di-tert-butylphenol)
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of bulky tert-butyl groups and the ethylene bridge contribute to its distinct chemical behavior, making it valuable in various applications.
Propiedades
Número CAS |
37758-52-4 |
|---|---|
Fórmula molecular |
C30H46O2 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C30H46O2/c1-27(2,3)21-15-19(25(31)23(17-21)29(7,8)9)13-14-20-16-22(28(4,5)6)18-24(26(20)32)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 |
Clave InChI |
MFZAXZRJGHLULL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)

